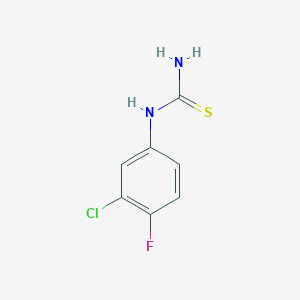

(3-Chloro-4-fluorophenyl)thiourea

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

(3-chloro-4-fluorophenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFN2S/c8-5-3-4(11-7(10)12)1-2-6(5)9/h1-3H,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVJVZVPEMXLKOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=S)N)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20351607 | |

| Record name | 3-chloro-4-fluorophenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154371-25-2 | |

| Record name | 3-chloro-4-fluorophenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-Chloro-4-fluorophenyl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for (3-Chloro-4-fluorophenyl)thiourea

The synthesis of this compound is primarily achieved through the reaction of 3-chloro-4-fluorophenyl isothiocyanate with an amine source. This method is a common and effective way to produce a wide range of thiourea (B124793) derivatives.

Reaction of 3-chloro-4-fluorophenyl isothiocyanate with amines

The most direct and widely utilized method for synthesizing this compound involves the reaction of 3-chloro-4-fluorophenyl isothiocyanate with ammonia (B1221849) or an ammonia equivalent. The isothiocyanate group (-N=C=S) is highly electrophilic, making it susceptible to nucleophilic attack by the lone pair of electrons on the nitrogen atom of an amine.

This reaction is typically carried out in a suitable organic solvent, such as acetone (B3395972) or acetonitrile (B52724). The process is generally efficient, leading to high yields of the desired thiourea product. The reaction of 3,4,5-trimethoxybenzoyl isothiocyanate with 3-fluoroaniline (B1664137) is one example of this type of synthesis. researchgate.net Similarly, the reaction of isomeric fluorobenzoyl chlorides with potassium thiocyanate (B1210189) in anhydrous acetone can produce the corresponding isothiocyanates in situ, which are then treated with isomeric fluoroanilines to yield a variety of 1-(isomeric fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas. researchgate.net

A one-pot synthesis method has also been described for preparing N,N'-diaryl thioureas using cyrene as a green solvent, which can yield nearly quantitative results. nih.gov Another approach involves the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide (B78521), which can be performed as a one-pot or two-step process to produce isothiocyanates. organic-chemistry.orgresearchgate.net

Alternative Synthetic Pathways and Precursor Chemistry

While the reaction with isothiocyanates is the most common route, alternative pathways to thioureas exist. One such method involves the reaction of a primary amine with carbon disulfide and ammonium (B1175870) hydroxide to form an ammonium dithiocarbamate (B8719985) salt. This salt can then be treated with a heavy metal salt, such as lead or mercury, or with phosgene (B1210022) to yield the corresponding isothiocyanate, which can then be reacted with an amine to form the thiourea. google.com However, this method is often limited by the basicity of the amine and the toxicity of the reagents. google.com

Another alternative is the heating of N,N'-diphenylthiourea with hydrochloric acid to produce phenyl isothiocyanate. google.com This method's effectiveness is often hampered by low yields and the availability of the starting thiourea. google.com

The precursor, 3-chloro-4-fluoroaniline (B193440), is a key intermediate in the synthesis of many pharmaceuticals and agrochemicals. chemimpex.comgoogle.com It is commonly synthesized by the reduction of 3-chloro-4-fluoronitrobenzene. google.com This reduction can be achieved using various methods, including catalytic hydrogenation with a Pt/C catalyst or reduction with iron powder in the presence of an acid. google.com The resulting 3-chloro-4-fluoroaniline can then be converted to the corresponding isothiocyanate.

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

The this compound scaffold is a versatile platform for generating compound libraries for structure-activity relationship (SAR) studies. By systematically modifying different parts of the molecule, researchers can probe the key structural features required for biological activity.

Substitution at Thiourea Nitrogen Atoms

The two nitrogen atoms of the thiourea moiety provide convenient handles for derivatization. One or both of the hydrogen atoms can be replaced with a wide variety of substituents. For instance, N-aryl-N'-phenyl thioureas have been developed as anion-binding sites in hydrogen-bonding receptors. mdpi.com The synthesis of N,N-dialkyl-N'-aroyl thioureas has been shown to be effective for the separation of platinum group metals. mdpi.com

The reaction of carbamoyl (B1232498) isothiocyanates with primary amines is a versatile method for producing multisubstituted guanidines, which are analogs of thioureas. organic-chemistry.org These reactions allow for the creation of di- and trisubstituted guanidines, including aromatic derivatives. organic-chemistry.org

Modifications of the Halogenated Phenyl Ring

The 3-chloro-4-fluorophenyl ring offers several positions for modification. The chlorine and fluorine atoms can be replaced with other halogens or different functional groups to investigate the influence of electronic and steric effects on activity. For example, the synthesis of various 1-(isomeric fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas allows for the exploration of the impact of fluorine substitution patterns on biological activity. researchgate.net

The synthesis of N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine demonstrates how the phenyl ring can be incorporated into a larger, more complex structure. mdpi.com This was achieved through a nucleophilic aromatic substitution reaction. mdpi.com

Incorporation into Heterocyclic Scaffolds

The thiourea functional group is a valuable precursor for the synthesis of a wide range of heterocyclic compounds. mdpi.com Thioureas can be used as starting materials for the preparation of benzothiazoles, 2-aminothiazoles, and 2-methyl-aminothiazolines. nih.gov

For example, the cyclization of 1-aroyl-3-arylthioureas with carbonyl compounds bearing an alpha-hydrogen in the presence of bromine and triethylamine (B128534) provides an efficient route to 1-aroyl-3-aryl-4-substituted imidazole-2-thiones. researchgate.net Furthermore, the base-catalyzed cyclization of 1-pivaloyl-3-(2-chloro-4-nitrophenyl) thiourea with α-bromoacetone leads to the formation of (Z)-N-(3-(2-Chloro-4-nitrophenyl)-4-methylthiazol-2(3H)-ylidene) pivalamide. researchgate.net

The Van Leusen pyrrole (B145914) synthesis has been employed to prepare 3-substituted-4-(3-chloro-4-fluorophenyl)-1H-pyrrole derivatives, which have shown potential as anticancer agents. researchgate.net This highlights the utility of the (3-chloro-4-fluorophenyl) moiety in the construction of biologically active heterocyclic systems. researchgate.net

Reaction Mechanisms and Selectivity in Thiourea Synthesis

The synthesis of this compound, a diaryl thiourea, predominantly proceeds through the nucleophilic addition of an amine to an isothiocyanate. The most common and established reaction mechanism involves the formation of an isothiocyanate intermediate, which subsequently reacts with the primary amine, 3-chloro-4-fluoroaniline, to yield the final product.

Formation of the Isothiocyanate Intermediate: This step typically involves the reaction of a thiocyanate salt, such as ammonium thiocyanate (NH₄SCN) or potassium thiocyanate (KSCN), with an acyl chloride or a similar activating agent. For instance, reacting an appropriate benzoyl chloride with NH₄SCN in a solvent like anhydrous acetone or acetonitrile generates the corresponding benzoyl isothiocyanate in situ. tandfonline.comnih.gov The isothiocyanate group (-N=C=S) is a highly reactive electrophile due to the electron-withdrawing nature of the adjacent carbonyl group and the inherent reactivity of the cumulene system.

Nucleophilic Attack by the Amine: The lone pair of electrons on the nitrogen atom of 3-chloro-4-fluoroaniline acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group. nih.gov This addition reaction forms a new carbon-nitrogen bond and results in the thiourea backbone. The reaction is typically carried out in a suitable organic solvent, and refluxing may be required to drive the reaction to completion. nih.gov

The general mechanism is illustrated below: Step 1: R-COCl + SCN⁻ → R-CO-NCS + Cl⁻ Step 2: R-CO-NCS + Ar-NH₂ → R-CO-NH-C(=S)-NH-Ar

Where Ar-NH₂ is 3-chloro-4-fluoroaniline.

Alternatively, thioureas can be synthesized by reacting amines with carbon disulfide. mdpi.com This method can produce symmetrical or unsymmetrical thioureas, with the reaction likely proceeding through dithiocarbamate and isothiocyanate intermediates. mdpi.com

Selectivity:

Selectivity in thiourea synthesis is crucial, especially when dealing with complex molecules or aiming for specific isomers.

Chemoselectivity: The reaction between an amine and an isothiocyanate is generally highly chemoselective. The nucleophilic amine preferentially attacks the central carbon of the isothiocyanate over other potential electrophilic sites. The use of activating agents like N,N'-di-Boc-substituted thiourea, when treated with trifluoroacetic anhydride, can act as a mild thioacylating agent, showing good chemical selectivity and tolerance for various functional groups. organic-chemistry.orgarchive.org

Regioselectivity: In unsymmetrical thioureas like this compound, the regioselectivity is determined by the specific amine and isothiocyanate precursors used. For example, reacting 3-chloro-4-fluoroaniline with benzoyl isothiocyanate will yield N-(3-chloro-4-fluorophenyl)-N'-benzoylthiourea.

Stereoselectivity: When chiral amines or catalysts are used, enantioselective synthesis of thioureas can be achieved. For instance, isothiourea-catalyzed reactions have been shown to generate chiral products with high enantioselectivity. rsc.org Computational and mechanistic studies suggest that in such reactions, stereocontrol is often determined during the cyclization or lactamization step of the catalytic cycle. rsc.org The choice of solvent can also influence selectivity, with polar solvents sometimes increasing the magnitude of selectivity. researchgate.net

Advanced Synthetic Techniques for Enhanced Yield and Purity

To overcome the limitations of conventional synthesis methods, such as long reaction times, use of toxic solvents, and modest yields, several advanced techniques have been developed for the synthesis of thiourea derivatives, including this compound. These methods focus on enhancing reaction efficiency, product yield, and purity while often adhering to the principles of green chemistry.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. researchgate.netejpmr.com In the synthesis of diaryl thioureas, microwave-assisted methods have been shown to dramatically reduce reaction times from hours to minutes and significantly increase yields. researchgate.netcumhuriyet.edu.tr This technique often involves solvent-free conditions, which simplifies purification and reduces environmental impact. researchgate.net The high efficiency is attributed to the rapid and uniform heating of the reaction mixture by microwaves.

| Technique | Reactants | Conditions | Reaction Time | Yield (%) | Reference |

| Microwave-Assisted | Chalcones, Thiourea | Solid-phase, MW | 3-5 min | 78-94 | cumhuriyet.edu.tr |

| Microwave-Assisted | Various Anilines, Phenyl isothiocyanate | Solvent-free, MW | 1.5-4.5 min | 91-97 | researchgate.net |

"On-Water" and Catalyst-Free Synthesis: Performing reactions in water offers significant environmental and economic benefits over traditional organic solvents. An "on-water" methodology has been developed for the synthesis of unsymmetrical thioureas from amines and isothiocyanates. organic-chemistry.org This process is notable for its sustainability, simple product isolation via filtration, and the potential for recycling the aqueous effluent. organic-chemistry.org Similarly, highly efficient and catalyst-free methods for synthesizing substituted thioureas have been reported, where various amines react with thiazolidine-2-thiones in water to produce the desired products in good to excellent yields. scilit.com

Continuous-Flow Synthesis: Continuous-flow (CF) systems offer advantages in terms of safety, scalability, and process control. A CF method for the synthesis of thioureas has been developed using a multicomponent reaction between isocyanides, amines, and sulfur. nih.gov A key innovation in this process is the use of an aqueous polysulfide solution, which allows for the application of elemental sulfur under homogeneous and mild conditions. The product often crystallizes and can be isolated by simple filtration, demonstrating the method's convenience and efficiency. nih.gov

| Technique | Reactants | Conditions | Reaction Time | Yield (%) | Reference |

| Continuous-Flow | Isocyanides, Amines, Sulfur | 80 °C, MeCN/H₂O | 42 min | 42-96 | nih.gov |

| "On-Water" Reaction | Isothiocyanates, Amines | Water, Room Temp | 2-12 h | 87-95 | mdpi.comorganic-chemistry.org |

One-Pot Synthesis: One-pot procedures, where multiple reaction steps are carried out in a single reactor without isolating intermediates, are highly desirable for improving efficiency and reducing waste. Lanthanum triflate has been used as a catalyst in the one-pot, three-component synthesis of bioactive tetrahydropyrimidine (B8763341) derivatives from aldehydes, acetoacetanilides, and thiourea. nih.gov Such strategies streamline the synthetic process, saving time, reagents, and purification efforts. organic-chemistry.org

Molecular Structure and Conformational Analysis

Crystallographic Investigations of (3-Chloro-4-fluorophenyl)thiourea and Related Analogues

X-ray crystallography provides definitive evidence of the spatial arrangement of atoms within a crystalline solid. Studies on this compound and its analogues have revealed key structural features.

A study on 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea, an analogue of the title compound, confirmed its structure through single crystal XRD. rsc.orgresearchgate.net Similarly, the crystal structure of 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea was determined to be in the monoclinic space group P21/c. mdpi.com These studies provide a foundation for understanding the solid-state structure of this compound. Ab initio predictions have also been employed to identify plausible conformers of N-(3-chloro-4-fluorophenyl)thiourea (CFT), highlighting the importance of computational methods in complementing experimental data. sibran.rujournal-vniispk.ru

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea | Monoclinic | P21/c | mdpi.com |

| 1-(4-chlorophenyl)-3-(3-chloropropionyl)thiourea | Triclinic | Not specified | nih.gov |

| Thiourea Cadmium Chloride (TCC) | Orthorhombic | Not specified | ijsr.in |

| 1-(2-chlorobenzoyl)-3-(isomeric fluorophenyl)thiourea derivatives | Monoclinic | C2/c | conicet.gov.ar |

The arrangement of molecules in a crystal lattice is directed by a variety of intermolecular forces, with hydrogen bonding playing a particularly significant role in thiourea derivatives. nih.gov These interactions are crucial for the stability of the crystal structure. rsc.org In many acylthiourea derivatives, intermolecular N-H···S and N-H···O hydrogen bonds are common features, often leading to the formation of centrosymmetric dimers or extended chains. rsc.org

The effect of fluorine substitution has been shown to influence the conformational space and vibrational properties of phenylthiourea (B91264) isomers. conicet.gov.ar In a series of N-phenyl-2-phthalimidoethanesulfonamide derivatives, different substituents and their positions led to crystallization in different space groups due to varying intermolecular hydrogen-bond interactions. nih.gov This demonstrates the subtle yet profound influence of substituent changes on the resulting crystal structure. For example, the introduction of chloro and fluoro groups, as in this compound, is expected to modulate the electronic properties and intermolecular interaction patterns compared to unsubstituted phenylthiourea.

Conformational Preferences and Rotational Isomerism

The flexibility of the thiourea backbone allows for different spatial arrangements of the phenyl rings, leading to conformational isomerism. The preferred conformation is a delicate balance of steric and electronic effects, including intramolecular interactions.

These deviations from planarity are often a result of steric hindrance between the substituents on the phenyl rings and the thiourea group. The analysis of these dihedral angles in this compound would provide insight into its preferred three-dimensional structure.

| Compound | Description of Dihedral Angle | Angle (°) | Reference |

|---|---|---|---|

| N-(4-chlorobenzoyl)-N′-(3-fluorophenyl)thiourea | Between the two benzene (B151609) rings | 34.47 (7) | nih.gov |

| 1-(4-chlorophenyl)-3-(3-chloropropionyl)thiourea | Between chlorophenylamine and thiourea fragments | 14.36 (12) | nih.gov |

| (E)-3-(2-chloro-4-fluorophenyl)-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one | Between the mean planes of the two aromatic rings | 12.9 (2) | nih.gov |

| 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea | Between the two aromatic rings | 89.9 | mdpi.com |

Intramolecular hydrogen bonds can play a crucial role in stabilizing a particular conformation. In acylthiourea derivatives, an intramolecular N-H···O hydrogen bond is a common feature that helps to lock the conformation of the molecule. nih.govrsc.org For example, in 1-(4-chlorophenyl)-3-(3-chloropropionyl)thiourea, an intramolecular N-H···O hydrogen bond is present. nih.gov

The possibility of an intramolecular hydrogen bond involving the fluorine atom in this compound is an interesting aspect to consider. While less common, intramolecular hydrogen bonds involving organic fluorine have been reported and can influence molecular conformation. mdpi.com The presence of such an interaction in this compound would have a significant impact on its conformational preferences.

Spectroscopic Characterization for Structural Elucidation

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides a fingerprint of the molecule by probing its vibrational modes.

The FT-IR and FT-Raman spectra of thiourea derivatives are characterized by several key vibrational bands. The N-H stretching vibrations typically appear in the range of 3500–3300 cm⁻¹. researchgate.net For similar thiourea compounds, these bands are observed, confirming the presence of the amine groups. researchgate.net The C=S (thiocarbonyl) stretching vibration is a crucial marker for the thiourea group and is generally observed in the region of 1240 cm⁻¹. mdpi.com The C-N stretching vibrations are also characteristic and typically appear around 1150 cm⁻¹. mdpi.com

In substituted phenyl rings, the C-Cl stretching vibration gives rise to a strong absorption in the range of 760–505 cm⁻¹. researchgate.netnih.gov The C-F stretching vibration in monofluorinated compounds is characterized by a strong band in the 1210–1000 cm⁻¹ range. researchgate.net Aromatic C-C stretching vibrations are typically observed at various frequencies, including around 1570, 1490, and in the 1457-1308 cm⁻¹ region. researchgate.net

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| N-H Stretching | 3500-3300 |

| C=S Stretching | ~1240 |

| C-N Stretching | ~1150 |

| C-Cl Stretching | 760-505 |

| C-F Stretching | 1210-1000 |

| Aromatic C-C Stretching | 1570, 1490, 1457-1308 |

This table presents typical wavenumber ranges for key vibrational modes in thiourea derivatives and substituted phenyl rings based on literature data.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR provide critical data for the structural confirmation of this compound.

¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for the protons of the phenyl ring and the N-H protons of the thiourea group. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the chlorine and fluorine substituents. For a related compound, 3-chloro-4-fluoroaniline (B193440), the aromatic protons appear in the aromatic region of the spectrum. chemicalbook.com The N-H protons of the thiourea moiety typically appear as broad singlets. In pure thiourea, a broad signal for the NH protons is observed around 7.2 ppm in DMSO-d₆. researchgate.net

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. The thiocarbonyl carbon (C=S) is a key diagnostic signal and is expected to resonate at a downfield chemical shift, typically in the range of 176.9-180.0 ppm for thiourea derivatives. researchgate.net The chemical shifts of the aromatic carbons are influenced by the positions of the chloro and fluoro substituents. The carbon attached to the fluorine atom will show a large coupling constant (¹JCF). The carbons in the phenyl ring will exhibit distinct signals based on their electronic environment.

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

| ¹H | Aromatic (Ar-H) | Dependent on substitution pattern |

| ¹H | Amine (N-H) | ~7.2 (broad) |

| ¹³C | Thiocarbonyl (C=S) | 176.9-180.0 |

| ¹³C | Aromatic (Ar-C) | Dependent on substitution pattern |

This table summarizes typical chemical shift ranges for the key nuclei in this compound based on literature for similar compounds.

Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions.

The phenyl ring and the thiocarbonyl group are the primary chromophores in the molecule. The π → π* transitions, typically of high intensity, arise from the excitation of electrons in the aromatic system and the C=S double bond. The n → π* transitions, which are generally of lower intensity, involve the excitation of non-bonding electrons from the sulfur and nitrogen atoms to anti-bonding π* orbitals. The presence of halogen substituents on the phenyl ring can cause a bathochromic (red) or hypsochromic (blue) shift of these absorption bands.

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) Calculations

DFT has become an essential tool for predicting the properties of molecular systems. For (3-Chloro-4-fluorophenyl)thiourea, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, provide a fundamental understanding of its geometry and electronic nature. nih.gov

Theoretical calculations are used to determine the most stable three-dimensional arrangement of atoms in the this compound molecule. The process of geometry optimization finds the lowest energy conformation of the molecule. nih.gov Studies on analogous thiourea (B124793) derivatives show that these molecules typically adopt a non-planar structure. nih.gov The central thiourea moiety and the substituted phenyl ring are generally planar on their own, but there is a significant dihedral angle between them. nih.gov

The optimized structure of N-(3-chloro-4-fluorophenyl)thiourea (CFT) has been explored using methods like MP2/6-31G(d,p) to predict plausible conformers in the gas phase. journal-vniispk.ru The final crystal structure is a balance between the gas-phase conformational energy and the lattice energy from intermolecular interactions. journal-vniispk.ru The electronic structure, including the distribution of electrons and the nature of chemical bonds, is analyzed through methods like Natural Bond Orbital (NBO) analysis. NBO studies on similar thiourea compounds reveal the stability conferred by hyperconjugative interactions and charge delocalization within the molecule. researchgate.net

Table 1: Selected Optimized Geometrical Parameters for a Representative Thiourea Derivative Note: This data is representative of thiourea derivatives and illustrates typical bond lengths and angles determined by DFT calculations. Specific values for this compound may vary.

| Parameter | Bond/Angle | Calculated Value (B3LYP) |

|---|---|---|

| Bond Length (Å) | C=S | 1.679 |

| C-N (Thiourea) | 1.375 | |

| N-H | 1.013 | |

| C-Cl | 1.745 | |

| Bond Angle (°) | N-C-N | 117.5 |

| N-C=S | 121.2 | |

| C-N-H | 120.5 |

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability. A larger energy gap suggests higher stability and lower chemical reactivity. nih.gov

For thiourea derivatives, the HOMO is typically localized over the electron-rich thiourea group and parts of the phenyl ring, while the LUMO is distributed over the aromatic system. researchgate.netresearchgate.net This distribution facilitates intramolecular charge transfer from the thiourea moiety to the phenyl ring upon electronic excitation. researchgate.net This charge transfer is a key feature of the molecule's electronic behavior. osti.gov The energy gap and related quantum chemical descriptors for similar compounds have been calculated to predict their reactivity. nih.gov

Table 2: Calculated Frontier Orbital Energies and Related Parameters for a Representative Thiourea Derivative Note: These values are illustrative of typical results from DFT calculations on thiourea compounds.

| Parameter | Calculated Value (eV) |

|---|---|

| EHOMO | -6.25 |

| ELUMO | -1.89 |

| Energy Gap (ΔE) | 4.36 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.net The MEP map uses a color scale to represent different potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), which are prone to nucleophilic attack. najah.edu

In studies of related thiourea molecules, the MEP analysis shows that the most negative potential is concentrated around the sulfur atom of the thiono (C=S) group, making it a primary site for electrophilic interactions. researchgate.net Conversely, the maximum positive potential is found on the amine (N-H) protons, identifying them as the most likely sites for nucleophilic attack. researchgate.net The chlorofluorophenyl ring also exhibits distinct electrostatic regions influenced by the electron-withdrawing halogen substituents.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and interactions with their environment, such as a solvent or a biological receptor. nih.gov

MD simulations can track the conformational changes of this compound in a solution, typically water, to understand its dynamic stability. researchgate.net These simulations reveal the flexibility of the molecule, particularly the rotation around the C-N bonds linking the phenyl ring to the thiourea core. journal-vniispk.ru The stability of different conformers can be assessed by monitoring their potential energy over the simulation time. Radial distribution functions can be calculated from MD trajectories to analyze the specific interactions between the solute and solvent molecules, revealing how the compound is solvated. researchgate.net

To explore the potential of this compound as a biologically active agent, molecular docking and MD simulations are used to model its interactions with proteins and other macromolecules. chemimpex.com Docking studies predict the preferred binding orientation of the molecule within the active site of a target protein.

For instance, a related compound, 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea, was docked into the active site of prostaglandin (B15479496) E synthase, showing a favorable binding affinity of -6.5 kcal/mol. researchgate.net Such studies indicate that the thiourea moiety often participates in crucial hydrogen bonding interactions with amino acid residues in the protein's active site. MD simulations of the protein-ligand complex can then be used to assess the stability of these interactions over time, providing a more dynamic picture of the binding event. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. analis.com.my This approach is instrumental in predicting the activity of new compounds and in understanding the mechanisms of action. analis.com.mynih.gov

QSAR models are developed using statistical methods like multiple linear regression (MLR) and partial least squares (PLS) to establish a mathematical relationship between the molecular structures of compounds and their observed biological activities. analis.com.my For thiourea derivatives, QSAR studies have been successfully employed to predict a range of biological activities, including anticancer and anti-amoebic effects. analis.com.mynih.gov

A key aspect of developing robust QSAR models is the selection of appropriate molecular descriptors and a statistically significant set of compounds. For instance, a study on carbonyl thiourea derivatives used a stepwise-multiple linear regression (stepwise-MLR) analysis to build a predictive model for their activity against Acanthamoeba sp. analis.com.my The reliability of such models is often validated through various statistical measures, including the correlation coefficient (r²), and by ensuring the model is not a result of chance correlation through tests like Y-randomization. analis.com.my The predictive power of these models allows researchers to screen virtual libraries of compounds and prioritize the synthesis of those with the highest predicted activity.

Table 1: Examples of QSAR Studies on Thiourea Derivatives

| Study Focus | Modeling Technique | Key Findings & Predicted Activities | Reference |

| Carbonyl thiourea derivatives | Multiple Linear Regression (MLR), Partial Least Squares (PLS) | Development of models to predict anti-amoebic activity. | analis.com.my |

| Sulfur-containing thiourea and sulfonamide derivatives | Multiple Linear Regression (MLR) | Identification of promising fluoro-thiourea derivatives as potential anticancer agents. | nih.gov |

| Thiourea and Thiazolidine-4-Carboxylic acid analogues | Quantitative Structure Activity Relationship (QSAR) | Modeling of pIC50 activity for neuraminidase inhibition. | researchgate.net |

| Menthol-derived 1,2,4-triazole-thioether compounds | 3D-QSAR (CoMFA) | Established a model to predict antifungal activity against P. piricola. | nih.gov |

Molecular descriptors are numerical values that characterize the properties of a molecule. In QSAR studies of thiourea derivatives, several types of descriptors have been identified as crucial for their biological activity. These can be broadly categorized as:

Electronic Descriptors: Properties like electronegativity and the presence of specific bonds (e.g., C-N, F-F, N-N) have been shown to be important predictors of the anticancer activity of sulfur-containing derivatives. nih.gov The inclusion of fluorine, for example, can increase lipophilicity and enhance the rate of cell penetration. mdpi.com

Steric and Topological Descriptors: Descriptors such as mass, van der Waals volume, and molecular shape play a significant role. nih.gov The spatial arrangement of atoms and functional groups is critical for how a molecule interacts with its biological target. researchgate.net

Thermodynamic Descriptors: Properties like the octanol-water partition coefficient (logP), which describes a compound's hydrophobicity, are frequently correlated with biological activity. nih.govresearchgate.net

The identification of these key descriptors provides valuable insights into the structure-activity relationship (SAR). For example, in a study of thiourea derivatives with benzenesulfonamide (B165840) moieties, the introduction of a benzo chemimpex.comnih.govdioxol group was found to be crucial for antimycobacterial activity. nih.gov This highlights how specific structural features, quantified by molecular descriptors, can be directly linked to the observed biological effects.

Molecular Docking and Receptor-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely used to predict the binding affinity and mode of interaction between a ligand, such as this compound, and its target enzyme or receptor. fip.orgresearchgate.net

Molecular docking studies have been instrumental in predicting the binding affinities of thiourea derivatives to various biological targets. The docking score, typically expressed in kcal/mol, provides an estimate of the binding free energy, with lower scores indicating a more favorable interaction. fip.org

For instance, in the context of antibacterial drug development, molecular docking has been used to predict the binding of thiourea derivatives to enzymes involved in bacterial cell wall biosynthesis, such as PBP2a and FaBH. fip.org Similarly, docking studies on thiourea analogs have shown good affinity to the DNA gyrase subunit B receptor, suggesting a potential mechanism for their antibacterial activity. nih.gov In the field of cancer research, thiourea derivatives have been docked into the active sites of enzymes like the Mycobacterium tuberculosis enoyl reductase InhA and checkpoint kinase 1, with results indicating strong binding potential. nih.govjppres.com

Table 2: Predicted Binding Affinities of Thiourea Derivatives to Various Targets

| Compound/Derivative | Target Enzyme/Receptor | Docking Score (kcal/mol) | Predicted Activity | Reference |

| 1,3-dibenzoylthiourea (DBTU) | PBP2a | < -5.75 | Antibacterial (MRSA) | fip.org |

| 1,3-dibenzoylthiourea (DBTU) | FaBH | < -4.7935 | Antibacterial (Mycobacterium tuberculosis) | fip.org |

| Thiadiazole–thiourea derivatives | Enoyl acyl carrier protein reductase (InhA) | -7.12 to -7.83 | Antituberculosis | jst.go.jp |

| N-(phenylcarbamothioyl)-4-chloro-benzamide | Checkpoint kinase 1 (2YWP) | -67.19 | Anticancer | jppres.com |

Beyond predicting binding affinity, molecular docking provides detailed insights into the binding mode of a ligand within the active site of its target. This includes identifying key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. researchgate.net For example, the docking of thiourea derivatives into the active site of the M. tuberculosis enoyl reductase InhA revealed that these compounds can adopt a similar orientation to that of known inhibitors, forming crucial interactions with specific amino acid residues like Met 98. nih.gov

Pharmacophore mapping is a related technique that identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. nih.gov This approach can be used to screen large compound libraries for molecules that match the pharmacophore model and are therefore likely to be active. researchgate.net For thiourea derivatives, pharmacophore models can be generated based on the structures of known active compounds or from the ligand-receptor complex obtained through molecular docking. researchgate.netnih.gov These models typically highlight the importance of features like hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings in the interaction with the target protein. nih.gov The combination of molecular docking and pharmacophore mapping is a powerful strategy for the rational design and discovery of new, potent this compound-based therapeutic agents. researchgate.net

Pharmacological and Biological Activity

Antimicrobial Activity

Thiourea (B124793) derivatives are a well-established class of compounds exhibiting a broad spectrum of antimicrobial properties. mdpi.comjst.go.jp The sulfur and nitrogen atoms in the thiourea scaffold are crucial for their biological action, allowing for interactions with various biological targets. nih.gov

Research into thiourea derivatives has revealed a consistent pattern of antibacterial action, with many compounds showing significant efficacy against Gram-positive bacteria and notably less activity against Gram-negative strains. jst.go.jp This selectivity is often attributed to differences in the bacterial cell wall structure, where the outer membrane of Gram-negative bacteria acts as a formidable barrier against external agents. jst.go.jp

Derivatives of thiourea have demonstrated potent activity against a variety of Gram-positive pathogens, including drug-resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA). jst.go.jpnih.gov For instance, one study on a series of thiourea derivatives found minimum inhibitory concentrations (MICs) ranging from 2–16 µg/mL against various S. aureus strains. nih.gov In contrast, the same study showed no significant activity against Gram-negative bacteria like Escherichia coli, with MIC values exceeding 256 µg/mL. jst.go.jpnih.gov The presence of halogen atoms, such as the chloro and fluoro groups found in (3-Chloro-4-fluorophenyl)thiourea, is considered important for the antimicrobial potency of this class of compounds. researchgate.net

Bacterial biofilms, which are communities of bacteria encased in a self-produced matrix, pose a significant challenge in clinical settings due to their high resistance to conventional antibiotics. researchgate.netnih.gov Several studies have demonstrated that thiourea derivatives can effectively inhibit the formation of these resilient structures. nih.govnih.gov

Specifically, derivatives closely related to this compound have been shown to be effective. A study involving a set of thiourea derivatives that included 1-(4-fluoro-3-chlorophenyl)-3-(1H-1,2,4-triazol-3-yl)thiourea reported that certain compounds in the series effectively inhibited biofilm formation by both standard and methicillin-resistant strains of Staphylococcus epidermidis. researchgate.netnih.gov Other research on thioureas incorporating a 1,3-thiazole scaffold also found that derivatives with halogen substitutions on the phenyl ring were significant inhibitors of S. epidermidis biofilm. researchgate.netnih.gov This suggests that the this compound scaffold is a promising base for developing agents that can prevent pathogenic biofilm formation. researchgate.netnih.gov

The thiourea scaffold is a recognized pharmacophore in the development of antifungal agents. mdpi.com Studies have shown that derivatives containing this moiety exhibit activity against various pathogenic fungi, including Candida species, which are a common cause of nosocomial infections.

While specific data on this compound is limited, research on its close chemical relatives provides insight into its potential. A study on a series of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazones—which share the same substituted phenyl group—found that some of these derivatives displayed moderate activity against fungal strains. researchgate.net The compound 2-(4-methoxybenzylidene)-N-(3-chloro-4-fluorophenyl)hydrazinecarboxamide, for example, was noted for its moderate antifungal properties. researchgate.net This indicates that the 3-chloro-4-fluorophenyl group can be a component of molecules with antifungal potential.

Tuberculosis remains a major global health issue, and the emergence of drug-resistant strains necessitates the discovery of new therapeutic agents. Thiourea and its derivatives have been identified as a promising class of compounds with significant activity against Mycobacterium tuberculosis (M. tb). nih.gov

Research has specifically explored derivatives built upon the this compound structure as potential antitubercular agents. A study focused on the synthesis of dihalosubstituted thiocarbamide derivatives reported that several compounds based on a 3-chloro-4-fluorophenyl scaffold exhibited moderate to good activity against M. tuberculosis (ATCC-25177). The results from this study highlight the potential of this specific chemical framework in the development of new antimycobacterial drugs.

| Compound Derivative | Description | Minimum Inhibitory Concentration (MIC) vs. M. tuberculosis | Source |

|---|---|---|---|

| Derivative 7e | A thiocarbamide derivative incorporating the 3-chloro-4-fluorophenyl moiety. | 12.5 µg/ml | |

| Derivative 8d | A thiocarbamide derivative incorporating the 3-chloro-4-fluorophenyl moiety. | 25 µg/ml | |

| Derivative 8e | A thiocarbamide derivative incorporating the 3-chloro-4-fluorophenyl moiety. | 25 µg/ml |

Anticancer Activity

Beyond their antimicrobial effects, thiourea derivatives have garnered significant attention for their potential as anticancer agents. researchgate.net The ability of these compounds to induce cell death in tumor cells has been documented across various studies.

This compound has been evaluated for its cytotoxic activity against a panel of human cancer cell lines, demonstrating notable efficacy. In a comprehensive study, this compound (referred to as compound 1 ) was identified as a highly cytotoxic agent against human colon, prostate, and leukemia cancer cell lines, with IC₅₀ values (the concentration required to inhibit 50% of cell growth) in the micromolar range. researchgate.net

The compound was particularly effective against metastatic colon cancer cells (SW620), with an IC₅₀ of 9.4 µM. researchgate.net Importantly, the study also assessed its effect on a non-cancerous human cell line (HaCaT keratinocytes) to determine its selectivity. The results showed that this compound was significantly more toxic to cancer cells than to normal cells, as indicated by its selectivity index (SI). researchgate.net Further investigation into its mechanism revealed that the compound exerts a strong pro-apoptotic activity, meaning it induces programmed cell death in cancer cells. researchgate.net

| Cell Line | Cancer Type | IC₅₀ (µM) | Selectivity Index (SI) | Source |

|---|---|---|---|---|

| SW480 | Primary Colon Cancer | 10.0 ± 1.15 | 4.3 | researchgate.net |

| SW620 | Metastatic Colon Cancer | 9.4 ± 1.85 | 4.6 | researchgate.net |

| PC3 | Metastatic Prostate Cancer | 14.2 ± 3.40 | 3.0 | researchgate.net |

| K-562 | Chronic Myelogenous Leukemia | 9.9 ± 1.44 | 4.4 | researchgate.net |

| HaCaT | Normal Human Keratinocytes | 43.1 ± 2.11 | N/A | researchgate.net |

IC₅₀ values are presented as mean ± SD. The Selectivity Index (SI) is calculated as IC₅₀ for the normal cell line / IC₅₀ for the cancer cell line. A higher SI value indicates greater selectivity for cancer cells.

Mechanisms of Antiproliferative Action (e.g., cell cycle arrest, apoptosis induction)

Research has demonstrated the cytotoxic potential of this compound against various cancer cell lines. A study investigating a series of 1,3-disubstituted thiourea derivatives identified this compound as a potent cytotoxic agent, particularly against the SW620 metastatic colon cancer cell line, with an IC₅₀ value of 9.4 ± 1.85 μM. nih.gov This study also highlighted the compound's favorable selectivity index of 4.6 when comparing its cytotoxicity in cancer cells to normal HaCaT keratinocyte cells. nih.gov

The primary mechanisms underlying the antiproliferative effects of many thiourea derivatives involve the induction of apoptosis (programmed cell death) and interference with the cell cycle. In the aforementioned study, while the detailed mechanism for every compound was not elucidated, the most effective thioureas in the series, including this compound, were found to exert strong pro-apoptotic activity. nih.gov Specifically, the related compound 3,4-dichlorophenylthiourea was shown to induce late apoptosis in 95–99% of colon cancer cells. nih.gov Apoptosis induction is a critical mechanism for eliminating cancerous cells and is a key feature of many chemotherapeutic agents. nih.govmdpi.com

Furthermore, many anticancer compounds exert their effects by causing cell cycle arrest at specific phases, such as G1, S, or G2/M, thereby preventing cancer cell proliferation. nih.gov While specific studies detailing the effect of this compound on cell cycle progression are limited, the broader class of thiourea derivatives has been shown to induce cell cycle arrest. nih.gov

Enzyme Inhibition in Cancer Pathways (e.g., Sirtuin1, EGFR kinase)

The inhibition of key enzymes involved in cancer progression is a well-established strategy in cancer therapy. Thiourea-based compounds have been investigated as inhibitors of various enzymes, including sirtuins and kinases. nih.govchemimpex.com

Sirtuin1 (SIRT1) Inhibition: Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in cellular processes, and their dysregulation is linked to cancer. nih.gov Thiourea-containing compounds have been designed as mechanism-based inhibitors of sirtuins. nih.gov Studies have shown that thiourea-based inhibitors can be potent against SIRT1, with some exhibiting selectivity for SIRT1 over other isoforms like SIRT2 and SIRT3. nih.gov While direct inhibitory data for this compound on SIRT1 is not prominently available, the stability of the thiourea core suggests its potential as a scaffold for designing sirtuin inhibitors. nih.gov

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition: The EGFR signaling pathway is a critical driver in many cancers, and EGFR tyrosine kinase inhibitors (TKIs) are an important class of anticancer drugs. nih.govwaocp.org The 4-fluorophenyl moiety is a key feature in several potent EGFR inhibitors. dovepress.com Numerous studies have synthesized and evaluated thiourea derivatives for their EGFR inhibitory activity. For instance, new thiourea derivatives bearing a benzodioxole moiety have been shown to exhibit significant cytotoxic effects through EGFR inhibition and apoptosis induction. nih.gov Although specific EGFR inhibition data for this compound is not detailed in the available literature, its structural elements are found in compounds known to target this kinase. nih.gov

Antiviral Activity, including against HIV-1

Thiourea derivatives have been recognized for their antiviral properties, with numerous studies exploring their potential against various viruses, including Human Immunodeficiency Virus Type 1 (HIV-1). dergipark.org.tr The mechanism of action for many anti-HIV thiourea compounds involves the inhibition of the viral enzyme reverse transcriptase, a critical component in the HIV life cycle. nih.gov While specific studies focusing solely on the anti-HIV-1 activity of this compound are not extensively documented, the 3-(Trifluoromethyl)phenylthiourea (B159877) moiety, a related structure, has been used as a scaffold in the design of new antiviral compounds. nih.gov

Anti-inflammatory Properties

Inflammation is a complex biological response that is implicated in various diseases, including cancer. biointerfaceresearch.com Thiourea and its derivatives have been reported to possess anti-inflammatory activity. mdpi.com Some studies have shown that certain thiourea derivatives can reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6), which is known to be a driver in inflammatory diseases and some cancers. biointerfaceresearch.com One study demonstrated that a series of cytotoxic thiourea derivatives, including this compound, acted as inhibitors of IL-6 secretion in both SW480 and SW620 colon cancer cells, reducing its levels by 23–63%. nih.gov Additionally, other research has focused on synthesizing thiourea derivatives of known anti-inflammatory drugs, like naproxen, to develop agents with improved efficacy and reduced side effects. mdpi.com A recent study on a different chlorinated thiourea derivative also confirmed potent anti-inflammatory effects in animal models. nih.gov

Other Reported Biological Activities (e.g., analgesic potential)

Beyond the activities mentioned above, the thiourea scaffold is versatile and has been incorporated into molecules with a range of other biological effects. For example, a study on a 1-(2-chlorobenzoyl)-3-(2,3-dichlorophenyl) thiourea derivative demonstrated significant antinociceptive (analgesic) effects in both chemically and thermally induced pain models in mice. nih.gov This suggests that chlorinated phenylthiourea (B91264) structures may have potential as pain-relieving agents. Furthermore, thiourea derivatives are utilized in biochemical research for studying enzyme inhibition and protein interactions, and also find applications in the development of antimicrobial agents. chemimpex.commdpi.com

Data Tables

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC₅₀ (μM) | Selectivity Index (SI) vs. HaCaT |

|---|

Data sourced from a study on 1,3-disubstituted thiourea derivatives. nih.gov

Mechanistic Investigations of Biological Action

Structure-Activity Relationship (SAR) Elucidation for Specific Bioactivities

Role of Thiourea (B124793) Backbone Modifications

The thiourea backbone is a key determinant of the biological activity of its derivatives. The sulfur and nitrogen atoms of the thiourea moiety are capable of forming hydrogen bonds and coordinating with metal ions, which is often crucial for their interaction with biological targets. biointerfaceresearch.commdpi.com

Modifications to the thiourea backbone, such as the introduction of multiple thiourea units, have been shown to enhance antimicrobial activity. For instance, unsymmetrical bis-thiourea derivatives have exhibited excellent antimycobacterial activity. researchgate.net Symmetrical 1,3-bis thiourea and 1,4-bis thiourea derivatives have also demonstrated good antibacterial activity against E. coli. researchgate.netfigshare.com The increased number of thiourea units in the backbone appears to contribute to a more potent biological effect. researchgate.net

The geometry of the thiourea unit also influences its biological properties. The molecule of N-(4-chlorobenzoyl)-N′-(3-fluorophenyl)thiourea, an analog of the subject compound, adopts a trans-cis configuration with respect to the positions of the aryl fragments against the thiono group. This specific conformation is stabilized by intramolecular and intermolecular hydrogen bonds, which can be critical for receptor binding. nih.gov

Furthermore, the replacement of the sulfur atom in the thiourea backbone with an oxygen atom to form a urea (B33335) derivative often leads to a significant decrease in biological activity. For example, a thiourea derivative was found to be significantly more effective in reducing the proliferation of a lung cancer cell line compared to its corresponding urea analog. biointerfaceresearch.com This highlights the critical role of the sulfur atom in the biological activity of these compounds.

Influence of Ancillary Groups

The ancillary groups attached to the thiourea backbone have a profound impact on the biological activity and mechanism of action of the resulting compounds. The nature and position of these substituents can modulate the electronic properties, lipophilicity, and steric hindrance of the molecule, thereby influencing its interaction with biological targets.

Electron-Withdrawing and Donating Groups:

The presence of electron-withdrawing groups, such as halogens (e.g., chlorine, fluorine) and nitro groups, on the phenyl rings of thiourea derivatives often enhances their biological activity. biointerfaceresearch.comnih.gov For instance, (3-Chloro-4-fluorophenyl)thiourea and its analogs with halogenated phenyl rings have shown significant cytotoxic activity against various cancer cell lines. nih.gov Specifically, 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea was identified as a highly potent cytotoxic agent. biointerfaceresearch.com The introduction of electron-withdrawing substituents increases the acidity of the N-H protons, facilitating hydrogen bond formation with biological targets. biointerfaceresearch.com This is exemplified by 1-(4-chloro-3-methylphenyl)-3-(4-nitrophenyl)thiourea, which suppresses the growth of multiple breast cancer cell lines. biointerfaceresearch.com

Conversely, the effect of electron-donating groups can vary. In some cases, they can contribute to enhanced activity. For example, a thiourea derivative bearing a methoxy (B1213986) group showed moderate inhibitory activity on a human cancer cell line. nih.gov

Heterocyclic Moieties:

The incorporation of heterocyclic rings as ancillary groups can significantly influence the biological profile of thiourea derivatives. These heterocyclic moieties can act as hydrophobic components and contribute their own biological effects. nih.gov For example, thiourea derivatives containing a thiazole (B1198619) ring have shown promising antimicrobial activity. nih.gov The substituents on these heterocyclic rings can further modulate the activity. For instance, in a series of glucose-conjugated thioureas with a thiazole ring, compounds with chloro and methoxy substituents on the phenyl ring of the thiazole moiety exhibited the best inhibitory activity against S. aureus. nih.gov

Benzothiazole is another heterocyclic group that, when combined with a thiourea moiety, can lead to compounds with improved physicochemical and biological properties. mdpi.com These derivatives have been investigated for a range of activities, including anticancer and anticonvulsant effects. nih.govmdpi.com

Interactive Data Table of Selected Thiourea Derivatives and their Biological Activities

Below is an interactive table summarizing the biological activities of various thiourea derivatives, highlighting the influence of different ancillary groups.

| Compound Name | Ancillary Groups | Biological Activity |

| This compound | 3-Chloro, 4-fluoro | Cytotoxic against colon cancer cells. nih.gov |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | 3,4-dichloro, 3-trifluoromethyl | Strong cytotoxic effect against colon and leukemia cancer cell lines. biointerfaceresearch.com |

| 1-(4-chloro-3-methylphenyl)-3-(4-nitrophenyl)thiourea | 4-chloro, 3-methyl, 4-nitro | Suppresses the growth of various breast cancer cell lines. biointerfaceresearch.com |

| Thiazole-containing thiourea with 4-Cl on phenyl ring | Thiazole, 4-chloro | Good inhibitory activity against S. aureus. nih.gov |

| Thiazole-containing thiourea with 4-OCH3 on phenyl ring | Thiazole, 4-methoxy | Good inhibitory activity against S. aureus. nih.gov |

| N-(6-Methoxy-BT-2-yl)-N′-(3-methoxy-phenyl)thiourea | 6-methoxy-benzothiazole, 3-methoxy-phenyl | Moderate inhibitory activity on a human cancer cell line. nih.gov |

| N-(phenylcarbamothioyl)-4-chloro-benzamide | Phenyl, 4-chlorobenzoyl | Anticancer activity against T47D breast cancer cells. jppres.com |

Preclinical Evaluation and Drug Discovery Potential

In Vitro Efficacy Studies and Dose-Response Relationships

In vitro studies have revealed the significant cytotoxic and antimicrobial properties of (3-Chloro-4-fluorophenyl)thiourea and its derivatives.

As a cytotoxic agent, this compound and its related structures have shown considerable efficacy against various cancer cell lines. nih.gov For instance, a derivative, 1-(3-chloro-4-fluorophenyl)-3-(4-chloro-3-nitrophenyl)thiourea, has been investigated for its antitubercular capabilities. mdpi.com Studies on a series of 3-(trifluoromethyl)phenylthiourea (B159877) derivatives, which include structures analogous to this compound, have demonstrated high cytotoxicity against human colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cancer cells, with IC₅₀ values often falling below 10 µM. nih.gov Specifically, the 3-chloro-4-fluorophenylthiourea derivative was among the most effective cytotoxic agents against the SW620 cell line. nih.gov Another study highlighted that dihalogenophenyl derivatives, including a 3,4-dichlorophenyl analog, were particularly potent against SW620 cells, with IC₅₀ values as low as 1.5 ± 0.72 μM. nih.gov

The table below summarizes the in vitro cytotoxic activity of this compound and its analogs against various cancer cell lines.

Table 1: In Vitro Cytotoxic Activity of this compound Analogs

| Compound/Analog | Cell Line | IC₅₀ (µM) |

|---|---|---|

| 3-chloro-4-fluorophenylthiourea (1) | SW620 | Not explicitly quantified but noted as highly effective nih.gov |

| 3,4-dichlorophenylthiourea (2) | SW620 | 1.5 ± 0.72 nih.gov |

| 3,4-dichlorophenylthiourea (2) | SW480 | 7.3 - 9.0 nih.gov |

| 4-(trifluoromethyl)phenylthiourea (8) | SW620 | 5.8 ± 0.76 to 7.6 ± 1.75 nih.gov |

| 4-(trifluoromethyl)phenylthiourea (8) | SW480 | 7.3 - 9.0 nih.gov |

In the realm of antimicrobial research, derivatives of this compound have shown promising activity. Semicarbazone derivatives synthesized from this compound have been evaluated for their antibacterial and antifungal properties. researchgate.net One derivative, 2-(4-hydroxybenzylidene)-N-(3-chloro-4-fluorophenyl)hydrazinecarboxamide, was identified as a particularly active antibacterial agent. researchgate.net Furthermore, certain thiourea (B124793) derivatives have demonstrated potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) ranging from 2–16 µg/mL. mdpi.com

Selectivity and Specificity against Target Cells/Organisms

A critical aspect of preclinical evaluation is the selectivity of a compound, which is its ability to target pathogenic cells or organisms while sparing normal, healthy cells. Derivatives of this compound have demonstrated favorable selectivity profiles in several studies.

In anticancer studies, certain thiourea derivatives exhibited advantageous selectivity towards cancer cells over normal human keratinocyte (HaCaT) cells. nih.gov For example, a thiourea derivative was found to be highly selective against SW480 colon cancer cells compared to other tested pathological cell lines. nih.gov The selectivity index, which is the ratio of the IC₅₀ value for normal cells to that for cancer cells, ranged from 2.7 to 7.6 for some of these compounds. nih.gov

Regarding antimicrobial activity, some thiourea derivatives have shown selective action against Gram-positive bacteria, including MRSA, Staphylococcus epidermidis, and Enterococcus faecalis, with no significant activity against Gram-negative bacteria at concentrations up to 256 µg/mL. mdpi.com This selectivity is likely due to the structural differences in the cell walls of Gram-positive and Gram-negative bacteria, where the outer membrane of the latter provides a barrier against certain toxic compounds. mdpi.com

Drug-Likeness and Pharmacokinetic Property Predictions (in silico ADME)

Computational studies on thiourea derivatives, including those structurally related to this compound, have been conducted using various platforms like SwissADME and Molinspiration. nih.gov These studies predict key molecular properties such as molecular weight (Mw), the logarithm of the partition coefficient (miLogP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. nih.gov

Many synthesized thiourea derivatives have been shown to comply with Lipinski's "Rule of Five," a guideline used to evaluate drug-likeness. researchgate.net This suggests that these compounds are likely to have good oral bioavailability. For instance, a series of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives all adhered to this rule. researchgate.net

The table below presents predicted ADME properties for this compound.

Table 2: Predicted Physicochemical and Pharmacokinetic Properties of this compound

| Property | Predicted Value |

|---|---|

| Molecular Formula | C₇H₆ClFN₂S uni.lu |

| Molecular Weight | 203.99 g/mol uni.lu |

| XlogP | 1.9 uni.lu |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 1 |

These predicted properties suggest that this compound has characteristics favorable for a potential drug candidate.

Toxicity and Safety Profile Assessments (in silico)

In silico toxicity prediction is a crucial step in early-stage drug development to identify potential liabilities of a compound. Web-based platforms and computational models are used to predict various toxicity endpoints, such as hepatotoxicity, carcinogenicity, immunotoxicity, and mutagenicity. researchgate.net

For a series of N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives, in silico toxicity predictions using ProTox-II indicated that some compounds were inactive for hepatotoxicity, carcinogenicity, immunotoxicity, and mutagenicity. researchgate.net However, other closely related compounds showed potential for hepatotoxicity, carcinogenicity, and mutagenicity. researchgate.net These predictive studies are essential for guiding the synthesis of new derivatives with improved safety profiles. While specific in silico toxicity data for this compound is not extensively detailed in the provided results, the general approach highlights the importance of these assessments for this class of compounds.

Potential as Lead Compounds for Therapeutic Development

This compound and its derivatives represent a promising class of lead compounds for the development of new therapeutics. nih.govnih.gov A lead compound is a chemical starting point for the design and synthesis of new drug candidates. The diverse biological activities of thioureas, including anticancer and antimicrobial effects, make them attractive scaffolds for medicinal chemists. nih.govmdpi.commdpi.com

The potent in vitro efficacy against various cancer cell lines and pathogenic bacteria, coupled with favorable selectivity and predicted drug-like properties, positions these compounds as strong candidates for further optimization. nih.govmdpi.com Structure-activity relationship (SAR) studies, which explore how chemical structure relates to biological activity, are crucial for refining these lead compounds into more potent and selective drug candidates with improved pharmacokinetic and safety profiles. nih.gov The development of thiourea derivatives as inhibitors of specific biological targets, such as steroid receptor coactivator 3 (SRC-3) in cancer, exemplifies the potential of this chemical class in targeted therapy. nih.gov

常见问题

Q. What role does this compound play in environmental applications, such as phosphate sorption?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。